molecular formula C19H25N3S B12054073 4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine

Cat. No.: B12054073
M. Wt: 327.5 g/mol
InChI Key: YERKOSLZJSQSEU-DEDYPNTBSA-N
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Description

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine is a complex organic compound with the molecular formula C19H25N3S. This compound is known for its unique structural features, which include a piperazine ring, a dimethylbenzyl group, and a thienylmethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine typically involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form N-(2,4-dimethylbenzyl)piperazine. This intermediate is then reacted with 3-methyl-2-thiophenecarboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(3-methyl-2-thienyl)methylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H25N3S

Molecular Weight

327.5 g/mol

IUPAC Name

(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C19H25N3S/c1-15-4-5-18(17(3)12-15)14-21-7-9-22(10-8-21)20-13-19-16(2)6-11-23-19/h4-6,11-13H,7-10,14H2,1-3H3/b20-13+

InChI Key

YERKOSLZJSQSEU-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CS3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CS3)C)C

Origin of Product

United States

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